molecular formula C6H14O4S B3331117 Butyl 2-hydroxyethanesulfonate CAS No. 78303-74-9

Butyl 2-hydroxyethanesulfonate

Cat. No.: B3331117
CAS No.: 78303-74-9
M. Wt: 182.24 g/mol
InChI Key: WFPLDLNWNBTXJY-UHFFFAOYSA-N
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Description

“Butyl 2-hydroxyethanesulfonate” is an organosulfur compound containing a short chain alkane sulfonate linked to a hydroxyl group . It is a water-soluble liquid used in the manufacture of mild, biodegradable, and high-foaming anionic surfactants .


Synthesis Analysis

The synthesis of “this compound” can be achieved through an SN2 reaction. This reaction involves the use of an alkyl tosylate, rather than a halide, as the electrophile . The SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the empirical formula C15H18N4O4 · C2H6O4S . It is a complex structure that includes a hydroxyl group linked to a short chain alkane sulfonate .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily SN2 reactions . These reactions are of fundamental importance in introductory organic chemistry courses .


Physical and Chemical Properties Analysis

“this compound” is a water-soluble liquid . It is used in the manufacture of mild, biodegradable, and high-foaming anionic surfactants .

Scientific Research Applications

Capillary Electrochromatography of Therapeutic Peptides

  • Application : Utilized in the separation of therapeutic peptides through mixed-mode n-alkyl methacrylate-based monoliths. The study highlights its role in providing nonpolar sites for chromatographic resolution and enabling the analysis of peptides containing basic centers at high pH values (Adu et al., 2005).

Low Melting N-4-functionalized-1-alkyl or Polyfluoroalkyl-1,2,4-triazolium Salts

  • Application : The synthesis and reaction of butane sulfobetaines and related compounds for creating hydrophilic and hydrophobic fluorinated and nonfluorinated N-1-alkyl-N-4-functionalized-triazolium compounds. These are used in various chemical processes including esterification and hetero-Michael addition reactions (Mirzaei et al., 2004).

Novel Magnetically Recyclable Heterogeneous Nanocatalyst

  • Application : Development of a new nanocatalyst, 2-aminoethanesulfonic acid immobilized on epichlorohydrin functionalized Fe3O4@WO3, used for the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles. Offers rapid preparation and high efficiency in cyclization reactions of primary amines (Ghasemzadeh & Akhlaghinia, 2017).

Hydrolysis of Terbufos

  • Application : Investigation of hydrolysis mechanisms of terbufos, an organophosphorus pesticide, and the identification of major degradation products. This study provides insights into the environmental impact of degradation products in water treatment processes (Hong et al., 1998).

Intramolecular Cyclization Reactions of Carbonyl Derivatives of Hydroxysulfones

  • Application : Explores the generation of α-sulfonyl carbanions and their intramolecular cyclization in the preparation of functionalized cyclic ethers. This has implications in synthetic chemistry for the generation of complex molecular structures (Jin et al., 2002).

Synthesis and Antimicrobial Evaluation of N-pyridinium, Quinolinium, and Isoquinolinium Sulfonate Derivatives

  • Application : Synthesis of sulfonates with potential biological activity and their evaluation for antimicrobial and antifungal activities. This has implications in the development of new antimicrobial agents (Fadda et al., 2016).

Sulfonated Poly(ether sulfone)s as Proton Exchange Membrane

  • Application : Development of new sulfonated poly(ether sulfone)s for fuel cell applications. These materials show efficient proton conduction, which is crucial in fuel cell technology (Matsumoto et al., 2009).

Mechanism of Action

The mechanism of action for “Butyl 2-hydroxyethanesulfonate” involves an SN2 reaction . This reaction type is a fundamental concept in organic chemistry and involves the use of an alkyl tosylate as the electrophile .

Future Directions

The future directions for “Butyl 2-hydroxyethanesulfonate” could involve exploring alternative reactivity modes that harness its unique properties to access new regions of chemical space . This could potentially expand the field of strained hydrocarbons .

Properties

IUPAC Name

butyl 2-hydroxyethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O4S/c1-2-3-5-10-11(8,9)6-4-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPLDLNWNBTXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOS(=O)(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801255761
Record name Ethanesulfonic acid, 2-hydroxy-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801255761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78303-74-9
Record name Ethanesulfonic acid, 2-hydroxy-, butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78303-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanesulfonic acid, 2-hydroxy-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801255761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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